

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Undecyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-undecyne** and related internal and terminal alkynes. Due to the limited availability of directly published experimental spectra for **3-undecyne**, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of **3-undecyne** and similar molecules in a research and development setting.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3-undecyne** and the experimental data for the comparable compounds, **1-undecyne** and **5-dodecyne**.

Table 1: ¹H NMR Spectral Data



Compound	Carbon Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Undecyne (Predicted)	1	0.91	t	7.4
2	2.14	tq	7.4, 2.6	
5	2.14	t	7.0	
6-10	1.25-1.40	m	-	
11	0.89	t	7.1	
1-Undecyne	1	1.94	t	2.7
3	2.18	dt	7.1, 2.7	_
4	1.52	р	7.1	
5-10	1.28	m	-	
11	0.88	t	6.9	
5-Dodecyne	1, 12	0.90	t	7.2
2, 11	1.40	sextet	7.2	
3, 10	1.30	m	-	_
4, 9	2.14	t	7.0	

Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet

Table 2: 13C NMR Spectral Data



Compound	Carbon Position	Chemical Shift (δ, ppm)
3-Undecyne (Predicted)	1	13.6
2	12.4	
3	80.5	
4	80.8	
5	18.7	
6	31.4	
7	28.9	
8	29.1	
9	22.6	
10	31.8	
11	14.1	
1-Undecyne	1	68.3
2	84.3	
3	18.5	
4	28.5	
5	28.8	
6	29.2	
7	29.3	
8	29.1	
9	31.9	
10	22.7	
11	14.1	
5-Dodecyne	1, 12	14.0



2, 11	22.5
3, 10	31.4
4, 9	19.1
5, 8	80.5
6, 7	80.5

Experimental Protocols General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.

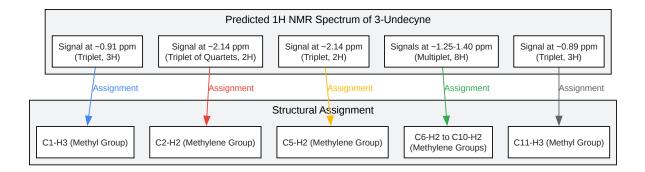
Instrumental Analysis:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
- The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).



Mandatory Visualization

The following diagram illustrates the logical workflow for the assignment of signals in the predicted ¹H NMR spectrum of **3-undecyne**.



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Caption: Predicted ¹H NMR Signal Assignment for **3-Undecyne**.

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